

Application of (+)-Epicatechin in Sports Nutrition Research

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Compound of Interest

Compound Name: (+)-Epicatechin

Cat. No.: B1194939

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Introduction

(+)-Epicatechin, a naturally occurring flavanol found in sources such as cocoa and green tea, has garnered significant attention in sports nutrition research. Its potential as an ergogenic aid stems from its purported ability to enhance muscle growth, endurance, and blood flow. These effects are primarily attributed to its influence on two key pathways: the modulation of myostatin and the stimulation of mitochondrial biogenesis. This document provides a comprehensive overview of the application of **(+)-epicatechin** in a research context, including summaries of key quantitative data from human and animal studies, and detailed protocols for relevant experimental procedures.

Quantitative Data from (+)-Epicatechin Supplementation Studies

The following tables summarize the quantitative outcomes observed in studies investigating the effects of **(+)-epicatechin** on athletic performance and related physiological markers.

Table 1: Effects of **(+)-Epicatechin** on Myostatin and Follistatin Levels

| Study Population | Dosage | Duration | Change in Myostatin | Change in Follistatin | Change in Follistatin /Myostatin Ratio | Reference |
|---|--|----------|---|---|--|-----------|
| Middle-aged Humans (approx. 40 years old) | 1 mg/kg, twice daily (~150 mg/day total) | 7 days | -16.6% | +49.2% | Significant Increase | [1] |
| Sarcopenic Older Adult Males (approx. 68 years old) | Not Specified | 8 weeks | Significant decrease (with resistance training) | Significant increase (with resistance training) | Significantly greatest increase (with resistance training) | [2] |
| Older Mice | 1 mg/kg, twice daily | 2 weeks | -18% | +30% | Not Reported | [1] |
| Young Mice | 1 mg/kg, twice daily | 2 weeks | -15% | No significant change | Not Reported | [1] |

Table 2: Effects of (+)-Epicatechin on Strength and Endurance Performance

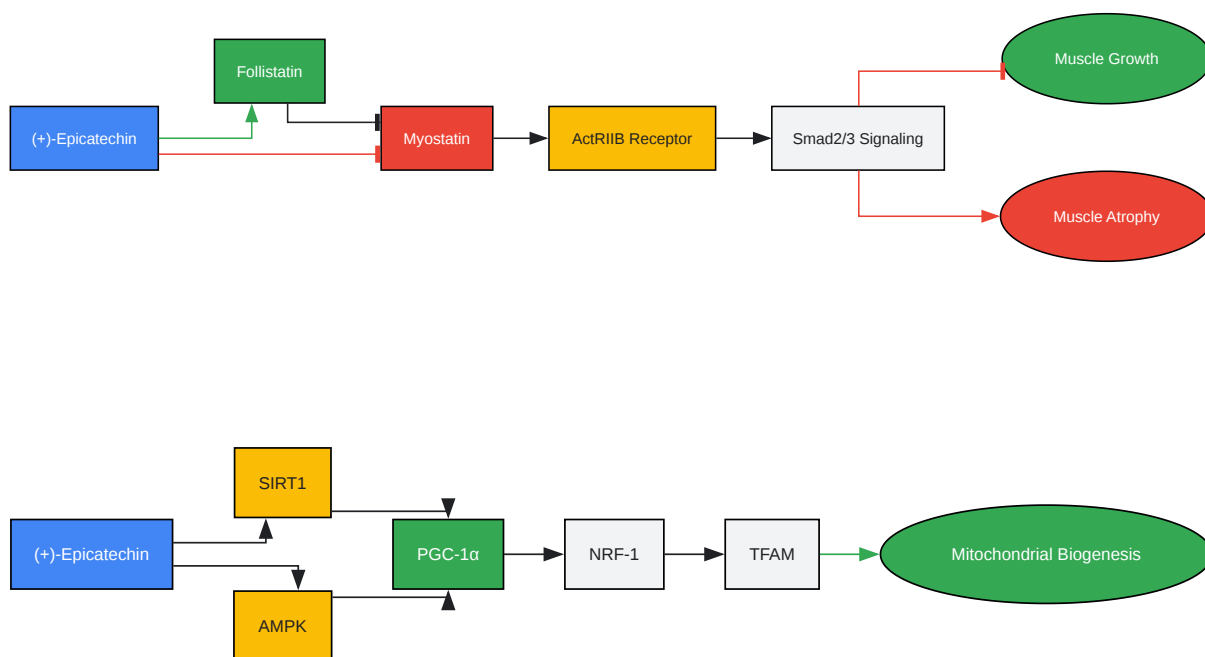
| Study Population | Dosage | Duration | Performance Outcome | Result | Reference |
|--------------------------------|----------------------|----------|---|--|---|
| Humans | 1 mg/kg | 7 days | Bilateral Grip Strength | ~7% increase | [3] |
| Sarcopenic Older Adult Males | Not Specified | 8 weeks | Leg Press & Chest Press | Significantly greatest increase (with resistance training) | [2] |
| Mice | 1 mg/kg, twice daily | 15 days | Treadmill Performance | ~50% increase | [4] [5] |
| Mice | 1 mg/kg, twice daily | 15 days | In situ Muscle Fatigue Resistance | ~30% enhancement | [4] [5] |
| Humans (Recreationally Active) | 200 mg/day | 4 weeks | Relative Peak VO ₂ (Cycling) | Inhibited training-induced increase | [6] [7] [8] [9] |

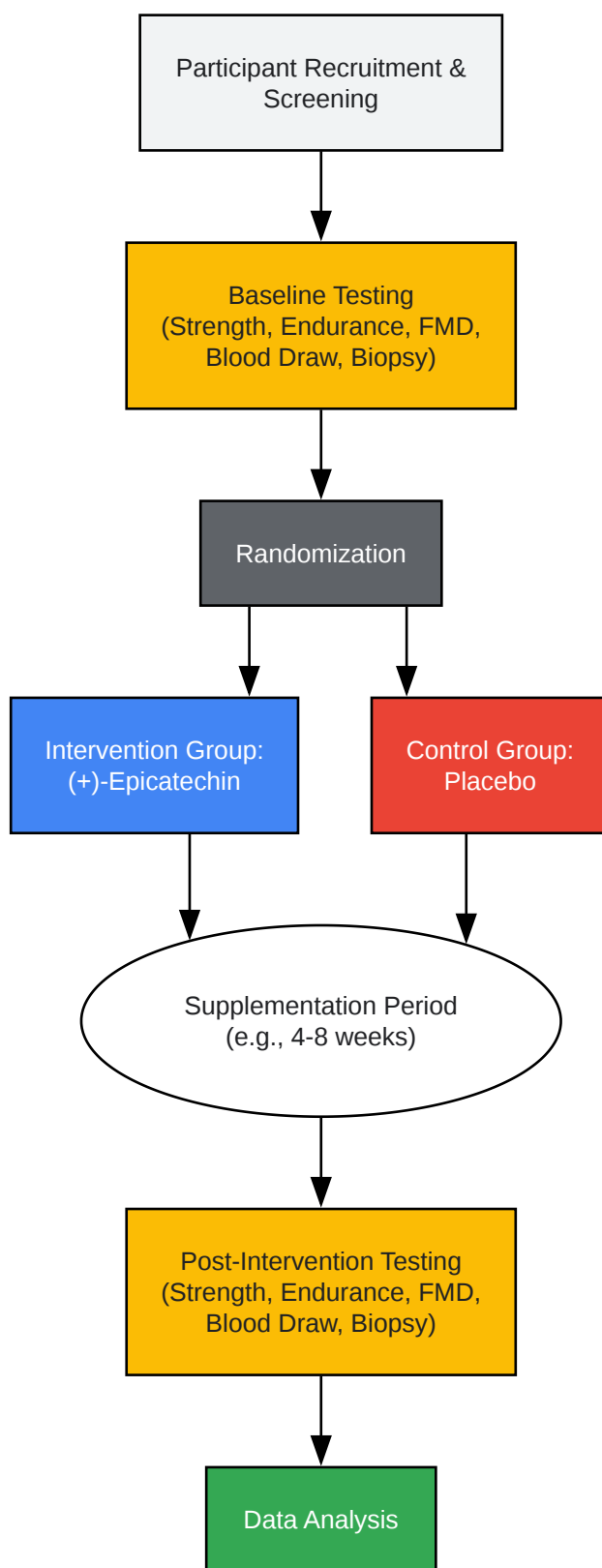
Table 3: Effects of **(+)-Epicatechin** on Mitochondrial and Vascular Markers

| Study Population | Dosage | Duration | Marker | Result | Reference |
|---|----------------------|----------|---|-------------------------------------|---|
| Mice | 1 mg/kg, twice daily | 15 days | Skeletal Muscle Capillarity | Significant increase | [4] [5] |
| Mice | 1 mg/kg, twice daily | 15 days | Mitochondrial Volume and Cristae Abundance | Significant increase | [5] |
| Mice (Detraining Model) | 1 mg/kg, twice daily | 14 days | Capillary-to-Fiber Ratio & Cytochrome-c Oxidase | Maintained training adaptations | [10] [11] |
| Humans (with Type 2 Diabetes & Heart Failure) | ~100 mg/day | 3 months | PGC-1 α , SIRT1, Tfam | Increased expression | [12] |
| Humans (Recreationally Active) | 200 mg/day | 4 weeks | Succinate Dehydrogenase (SDH) | Inhibited training-induced increase | [6] [7] [8] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by **(+)-epicatechin** and a general workflow for a human intervention study.





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